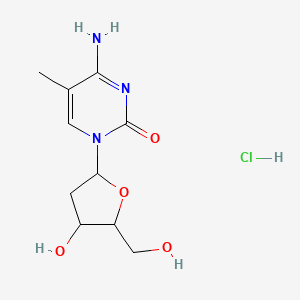
(S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. Compounds of this class are often used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction where a fluorobenzene derivative is reacted with a suitable acylating agent.
Chiral resolution: The final step involves the separation of the desired (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The fluorophenyl group enhances binding affinity and specificity.
相似化合物的比较
Similar Compounds
®-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one: The enantiomer of the compound, with different biological activity.
3-(3-(3-chlorophenyl)propanoyl)-4-isopropyloxazolidin-2-one: A similar compound with a chlorine substituent instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom enhances the compound’s metabolic stability and binding affinity compared to its chlorine-substituted counterpart.
Chirality: The (S)-enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to the ®-enantiomer.
属性
分子式 |
C15H18FNO3 |
|---|---|
分子量 |
279.31 g/mol |
IUPAC 名称 |
(4S)-3-[3-(3-fluorophenyl)propanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18FNO3/c1-10(2)13-9-20-15(19)17(13)14(18)7-6-11-4-3-5-12(16)8-11/h3-5,8,10,13H,6-7,9H2,1-2H3/t13-/m1/s1 |
InChI 键 |
UWAPRARVEYNNAG-CYBMUJFWSA-N |
手性 SMILES |
CC(C)[C@H]1COC(=O)N1C(=O)CCC2=CC(=CC=C2)F |
规范 SMILES |
CC(C)C1COC(=O)N1C(=O)CCC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12068763.png)




![Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]-](/img/structure/B12068795.png)
![N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide](/img/structure/B12068799.png)







